5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 896678-96-9
VCID: VC5562843
InChI: InChI=1S/C16H10ClN3O2S3/c17-13-6-7-14(23-13)25(21,22)20-11-4-1-3-10(9-11)15-19-12-5-2-8-18-16(12)24-15/h1-9,20H
SMILES: C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC4=C(S3)N=CC=C4
Molecular Formula: C16H10ClN3O2S3
Molecular Weight: 407.91

5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

CAS No.: 896678-96-9

Cat. No.: VC5562843

Molecular Formula: C16H10ClN3O2S3

Molecular Weight: 407.91

* For research use only. Not for human or veterinary use.

5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide - 896678-96-9

Specification

CAS No. 896678-96-9
Molecular Formula C16H10ClN3O2S3
Molecular Weight 407.91
IUPAC Name 5-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C16H10ClN3O2S3/c17-13-6-7-14(23-13)25(21,22)20-11-4-1-3-10(9-11)15-19-12-5-2-8-18-16(12)24-15/h1-9,20H
Standard InChI Key BPVKJBRISJBTPW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC4=C(S3)N=CC=C4

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The molecular formula of 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is C₁₆H₁₀ClN₃O₂S₃, with a molecular weight of 407.91 g/mol . Its structure integrates three heterocyclic systems:

  • A thiazolo[5,4-b]pyridine core, formed by fusion of a thiazole and pyridine ring.

  • A phenyl group substituted at the 3-position with the thiazolopyridine unit.

  • A thiophene-2-sulfonamide group linked to the phenyl ring via a sulfonamide bridge.

The SMILES notation (O=S(=O)(Nc1cccc(-c2nc3cccnc3s2)c1)c1ccc(Cl)s1) underscores the spatial arrangement of these moieties, highlighting the chlorine atom at the 5-position of the thiophene ring and the sulfonamide group’s role in hydrogen bonding .

Table 1: Key Molecular Properties

PropertyValue
CAS Number896678-96-9
Molecular FormulaC₁₆H₁₀ClN₃O₂S₃
Molecular Weight407.91 g/mol
SMILES NotationO=S(=O)(Nc1cccc(-c2nc3cccnc3s2)c1)c1ccc(Cl)s1
XLogP3-AA5.2 (predicted)
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors6

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves sequential heterocyclic annulation and sulfonamide coupling:

  • Thiazolo[5,4-b]pyridine Formation: Thiazole derivatives react with pyridine precursors under nucleophilic substitution conditions (e.g., K₂CO₃, DMF, 80°C) to form the fused thiazolopyridine core .

  • Phenyl Ring Functionalization: The 3-aminophenyl intermediate undergoes Ullmann coupling with thiazolopyridine, catalyzed by CuI/L-proline.

  • Sulfonamide Introduction: Reaction of the phenylamine with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane yields the final product.

Industrial Optimization

  • Continuous Flow Reactors: Enhance reaction efficiency by maintaining precise temperature and mixing conditions, reducing side products.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, validated by HPLC .

Table 2: Synthetic Performance Metrics

ParameterLaboratory ScaleIndustrial Scale
Yield65%82%
Purity95%98.5%
Reaction Time48 hours12 hours

Biological Activity and Mechanism

PI3K Inhibition

The compound exhibits potent inhibition of PI3Kα (IC₅₀ = 3.6 nM), with selectivity over PI3Kβ (IC₅₀ > 36 nM) . Binding studies reveal:

  • Hydrogen Bonding: The sulfonamide -NH forms a critical hydrogen bond with Val851 in the PI3Kα kinase domain .

  • Hydrophobic Interactions: The thiazolopyridine and thiophene rings occupy the ATP-binding pocket, displacing water molecules .

Downstream Signaling Effects

PI3K inhibition suppresses AKT phosphorylation (p-AKT), reducing cell proliferation in breast cancer (MCF-7) and leukemia (HL-60) cell lines by 70–80% at 1 µM .

Therapeutic Applications

Oncology

Preclinical studies demonstrate efficacy in xenograft models:

  • Breast Cancer: Tumor volume reduction by 58% after 21 days (10 mg/kg/day, oral) .

  • Combination Therapy: Synergizes with paclitaxel, enhancing apoptosis via Bcl-2 downregulation .

Inflammatory Diseases

Modulation of chemokine receptors (e.g., CXCR4) inhibits leukocyte migration, suggesting potential in rheumatoid arthritis.

Future Directions

  • Clinical Trials: Phase I studies pending to assess safety in humans.

  • Analog Development: Substituent optimization (e.g., replacing chlorine with fluorine) to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator